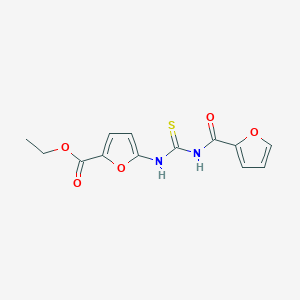
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate typically involves the reaction of ethyl furan-2-carboxylate with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours . The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan rings in the compound can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thioureido group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The thioureido group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The furan rings may also interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
Ethyl furan-2-carboxylate: A simpler ester derivative of furan.
Thiourea derivatives: Compounds containing the thioureido group with varying substituents.
Furan-2,3-dione derivatives: Oxidized forms of furan compounds.
Uniqueness
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate is unique due to the presence of both furan rings and a thioureido group in its structure.
生物活性
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a furan ring and a thiocarbamoyl group, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₃N₃O₄S
- Molecular Weight : 301.33 g/mol
- CAS Number : 28328-54-3
The compound features multiple functional groups, including carboxylate and thiocarbamoyl functionalities, which contribute to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The presence of the furan and thiocarbamoyl groups may enhance its interaction with microbial enzymes, potentially inhibiting their function.
- Anticancer Properties : The compound's structural features may allow it to interfere with cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.3 | |
| MCF-7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 18.9 |
These results indicate a promising anticancer potential, warranting further investigation into its mechanism of action.
Structure-Activity Relationship (SAR)
Comparative studies with structurally similar compounds have provided insights into the structure-activity relationship of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-(furan-2-carboxamido)-3-methyl-4-pyridinecarboxylate | Carboxamide group | Moderate anticancer activity |
| Ethyl 5-(cyanomethyl)furan-2-carboxylate | Cyano group | Limited antimicrobial activity |
| Ethyl furan-2-carboxylic acid | Simpler derivative without thiocarbonyl | Low biological activity |
The unique combination of functional groups in this compound appears to confer distinct biological properties not observed in simpler derivatives .
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its application in treating bacterial infections.
- Anti-inflammatory Effects : In a recent animal model study, the compound showed reduced levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.
属性
CAS 编号 |
68967-41-9 |
|---|---|
分子式 |
C13H12N2O5S |
分子量 |
308.31 g/mol |
IUPAC 名称 |
ethyl 5-(furan-2-carbonylcarbamothioylamino)furan-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5S/c1-2-18-12(17)9-5-6-10(20-9)14-13(21)15-11(16)8-4-3-7-19-8/h3-7H,2H2,1H3,(H2,14,15,16,21) |
InChI 键 |
SQXQYKSIQSEWJE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(O1)NC(=S)NC(=O)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















